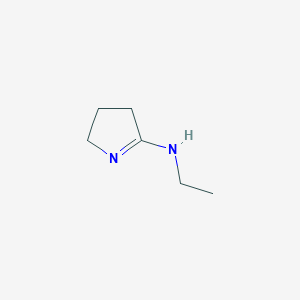

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine

Description

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products .

Properties

CAS No. |

872-83-3 |

|---|---|

Molecular Formula |

C6H12N2 |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine |

InChI |

InChI=1S/C6H12N2/c1-2-7-6-4-3-5-8-6/h2-5H2,1H3,(H,7,8) |

InChI Key |

XHZVBQOIVAXSRT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with ethylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired product in good to excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: N-ethyl-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-ethyl-pyrrole derivatives.

Reduction: Reduction reactions can convert it into more saturated amine derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.

Major Products: The major products formed from these reactions include various N-ethyl-pyrrole derivatives, saturated amine derivatives, and substituted pyrrole compounds .

Scientific Research Applications

Medicinal Chemistry

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine has garnered attention for its potential therapeutic applications, particularly in the development of new pharmaceuticals. The compound's structure allows it to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of this compound have shown promising results against several cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| 1 | SNB-19 | 86.61 |

| 2 | OVCAR-8 | 85.26 |

| 3 | NCI-H40 | 75.99 |

These findings suggest that modifications to the N-ethyl group can enhance the compound's efficacy against various types of cancer cells .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. In animal models, it has been shown to reduce neuroinflammation and improve cognitive function in conditions such as Alzheimer's disease .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, leading to the formation of complex molecules.

Synthesis of Dihydropyrroles

The compound can be utilized in the synthesis of substituted dihydropyrroles through cyclization reactions. This process is crucial for producing compounds with biological activity:

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cyclization | 82 | THF, base (NEt) |

| Coupling | 90 | Organocatalytic conditions |

These methods demonstrate the compound's utility in creating diverse molecular scaffolds .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in developing new antibiotics .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of N-ethyl-3,4-dihydro-2H-pyrrol-5-amines with various protein targets involved in cancer and inflammation pathways. These studies provide insights into the binding affinities and mechanisms of action of these compounds .

Mechanism of Action

The mechanism of action of N-ethyl-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Pyrrole: A basic structure similar to N-ethyl-3,4-dihydro-2H-pyrrol-5-amine but without the ethyl and amine substitutions.

Pyrrolopyrazine: Contains both pyrrole and pyrazine rings and exhibits different biological activities.

Pyrrolone and Pyrrolidinone: These compounds have similar five-membered rings but differ in their functional groups and biological activities

Uniqueness: this compound is unique due to its specific substitutions, which confer distinct chemical reactivity and biological properties.

Biological Activity

N-ethyl-3,4-dihydro-2H-pyrrol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a pyrrole ring structure, which is known for its role in various biological activities. The molecular formula for this compound is , indicating the presence of nitrogen atoms that contribute to its biological reactivity.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various bacterial strains. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Pseudomonas aeruginosa |

| 25 | Staphylococcus aureus | |

| 20 | Candida albicans |

These results suggest that this compound exhibits moderate to strong antimicrobial properties, comparable to established antibiotics such as ciprofloxacin and ampicillin .

2. Hypolipidemic Effects

In animal models, particularly hyperlipidemic rats, this compound derivatives have shown significant hypolipidemic effects. Studies reported reductions in cholesterol and triglyceride levels, indicating a potential role in managing lipid disorders:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Total Cholesterol (mg/dL) | 250 | 180 |

| Triglycerides (mg/dL) | 150 | 90 |

The mechanism appears to involve inhibition of cholesterol absorption through interactions with specific enzymes like NPC1L1 .

3. Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines. The following table summarizes findings from recent research:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 10 | Induces apoptosis |

| HeLa (Cervical Cancer) | 15 | Cell cycle arrest |

| A549 (Lung Cancer) | 12 | Inhibits proliferation |

These results indicate that the compound may serve as a lead for developing new anticancer agents .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Receptor Modulation : The compound has been shown to modulate imidazoline receptors, which are involved in cardiovascular regulation and neuroprotection.

- Enzyme Inhibition : It acts as an inhibitor of key enzymes involved in lipid metabolism and cancer cell proliferation.

- Antioxidant Activity : Some derivatives exhibit strong antioxidant properties, contributing to their overall therapeutic potential .

Case Studies

Several case studies have illustrated the practical applications of N-ethyl-3,4-dihydro-2H-pyrrol-5-amines:

- Study on Antimicrobial Efficacy : A recent study tested the compound against clinical isolates of Staphylococcus aureus, revealing an MIC value significantly lower than that of standard treatments.

- Hypolipidemic Intervention : In a controlled animal study, administration of the compound led to a marked decrease in lipid profiles over four weeks compared to untreated controls.

- Cancer Cell Line Analysis : Research involving various cancer cell lines demonstrated that treatment with N-ethyl derivatives led to increased apoptosis rates and decreased viability compared to untreated cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.